molecular formula C22H28N2O4 B246058 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

Cat. No. B246058
M. Wt: 384.5 g/mol
InChI Key: MSPVCJXOXLWDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide, also known as TMPB, is a chemical compound that has been studied for its potential use in scientific research. It is a benzamide derivative that has shown promise in a variety of applications, including as a tool for studying the function of certain receptors in the brain.

Mechanism of Action

The exact mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is not fully understood, but it is believed to involve modulation of the activity of certain receptors in the brain. It has been shown to act as an agonist at the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding. Additionally, it has been shown to act as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in certain regions of the brain, which may contribute to its potential use as a tool for studying the function of the dopamine system. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its activity at the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide in lab experiments is its selectivity for certain receptors in the brain. This allows researchers to study the function of these receptors in a more targeted way. Additionally, 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been shown to have good bioavailability and can be administered orally, which makes it a convenient tool for studying the function of the brain in vivo. One limitation of using 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research involving 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide. One area of interest is the potential use of 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide as a tool for studying the function of the dopamine system in the brain. Additionally, there is interest in further exploring the activity of 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide at the sigma-1 receptor and its potential use as an anxiolytic or antidepressant. Finally, there is interest in developing more selective compounds based on the structure of 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide that could be used to study other receptors in the brain.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-methylpiperidine with 4-nitrobenzoyl chloride, followed by reduction with sodium borohydride. The resulting product is then reacted with 3,4,5-trimethoxyaniline to yield the final compound.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to certain receptors in the brain, including the sigma-1 receptor and the dopamine D3 receptor.

properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H28N2O4/c1-15-9-11-24(12-10-15)18-7-5-17(6-8-18)23-22(25)16-13-19(26-2)21(28-4)20(14-16)27-3/h5-8,13-15H,9-12H2,1-4H3,(H,23,25)

InChI Key

MSPVCJXOXLWDSM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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